![molecular formula C17H22ClN3O2 B2598732 N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide CAS No. 1219845-10-9](/img/structure/B2598732.png)
N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide
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Overview
Description
The compound is a complex organic molecule that includes a benzyl group (a benzene ring attached to a methylene group), a cyclopropyl group (a three-carbon ring), and a piperidine ring (a six-membered ring with one nitrogen atom), as well as two carboxamide groups (consisting of a carbonyl group (C=O) and an amide group (NH2)) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its various rings and functional groups. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the presence of its functional groups. For example, the carboxamide groups might be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Structural and Physicochemical Characterization
Research on compounds structurally related to N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide demonstrates the importance of understanding their electronic properties and interaction landscapes. For instance, the study of N-(chlorophenyl)pyridinecarboxamides highlights the significance of hydrogen bonding and interaction environments, which can be probed using techniques like Hirshfeld surface analysis. These insights are crucial for the design of molecular structures with desired properties (Gallagher et al., 2022).
Synthesis and Reactivity
The synthesis and reactivity of related compounds, such as those involving cyclopropyl groups, offer valuable information for the development of new chemical entities. For example, the conversion of thiocarboxamides into thiazoline-4-carboxylates through Michael addition showcases the potential for creating cysteine derivatives, which are of interest due to their biological relevance (Nötzel et al., 2001).
Antimicrobial and Antibacterial Activities
Several compounds with structural similarities have been evaluated for their antimicrobial and antibacterial activities. For instance, derivatives of N-benzylpyrazine-2-carboxamide were synthesized and tested against mycobacterial strains, showing effectiveness against Mycobacterium tuberculosis (Semelková et al., 2017). These findings indicate potential applications of N3-(2-chlorobenzyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide in developing new antibacterial agents.
Catalysis and Chemical Transformations
The compound's structural features suggest its potential utility in catalysis and chemical transformations. For example, studies on the amination of aryl- and heteroaryl chlorides highlight the role of similar compounds in facilitating the synthesis of primary (hetero)aryl amines, a process that is crucial for the production of various pharmaceuticals and agrochemicals (Jiang et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-N-[(2-chlorophenyl)methyl]-1-N-cyclopropylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c18-15-6-2-1-4-12(15)10-19-16(22)13-5-3-9-21(11-13)17(23)20-14-7-8-14/h1-2,4,6,13-14H,3,5,7-11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQCMXUQMVWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CC2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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